molecular formula C22H24N2O3 B2858267 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 903185-36-4

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2858267
CAS RN: 903185-36-4
M. Wt: 364.445
InChI Key: RQOJNJBJKQWCFB-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biomass Conversion and Renewable Energy

  • Application : Utilization in biomass-derived furan synthesis for renewable energy sources.
  • Reference : Pacheco, J., Labinger, J., Sessions, A., & Davis, M. E. (2015). Route to Renewable PET: Reaction Pathways and Energetics of Diels–Alder and Dehydrative Aromatization Reactions Between Ethylene and Biomass-Derived Furans Catalyzed by Lewis Acid Molecular Sieves. ACS Catalysis, 5, 5904-5913. Link to source.

2. Photocatalytic Degradation of Organic Dyes

  • Application : Use in the construction of coordination polymers for photocatalytic degradation of harmful dyes in water.
  • Reference : Liu, L.-L., Yu, C., Zhou, W., Zhang, Q., Liu, S.-M., & Shi, Y.-F. (2016). Construction of Four Zn(II) Coordination Polymers Used as Catalysts for the Photodegradation of Organic Dyes in Water. Polymers, 8. Link to source.

3. Development of Fluorescent Sensors

  • Application : Synthesis of fluorescent sensors for detecting metal ions in biological systems.
  • Reference : Nolan, E. M., Jaworski, J., Racine, M. E., Sheng, M., & Lippard, S. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic Chemistry, 45 24, 9748-9757. Link to source.

4. Synthesis of Complex Heterocycles

  • Application : Formation of complex heterocycles used in drug development and chemical synthesis.
  • Reference : Shen, Z.-L., Dhayalan, V., Benischke, A. D., Greiner, R., Karaghiosoff, K., Mayer, P., & Knochel, P. (2016). Polyfunctional Lithium, Magnesium, and Zinc Alkenyl Reagents as Building Blocks for the Synthesis of Complex Heterocycles. Angewandte Chemie, 55 17, 5332-5336. Link to source.

5. Aldol Reactions in Organic Synthesis

  • Application : Catalysts in aldol reactions important for various synthetic pathways.
  • Reference : Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H. (2002). Syntheses of Zinc Complexes with Multidentate Nitrogen Ligands: New Catalysts for Aldol Reactions. European Journal of Inorganic Chemistry, 2002, 3284-3291. Link to source.

6. Coordination Polymers for Environmental Remediation

  • Application : Designing metal-organic frameworks for the efficient removal of pollutants from water.
  • Reference : Yu, C., Chen, J., Zhang, Y., Song, W., Li, X.-Q., Chen, F., Zhang, Y.-J., Liu, D., & Liu, L.-L. (2021). Highly Efficient and Selective Removal of Anionic Dyes from Aqueous Solution by Using a Protonated Metal-Organic Framework. Journal of Alloys and Compounds, 853, 157383. Link to source.

properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-4-methyl-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-12-18(25)17(14-24-10-4-2-3-5-11-24)22-20(15)21(26)19(27-22)13-16-6-8-23-9-7-16/h6-9,12-13,25H,2-5,10-11,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOJNJBJKQWCFB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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